![molecular formula C38H56S2 B13126716 2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)
2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic semiconductor material known for its high charge mobility and stability. This compound is commonly used in the fabrication of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). Its unique structure, which includes two dodecyl side chains, enhances its solubility and processability, making it a valuable material in the field of organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Stille coupling reactions to form the core structure, followed by alkylation to introduce the dodecyl groups . The reaction conditions often include the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Stille coupling reactions followed by purification processes such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using bromine in acetic acid, followed by nucleophilic substitution with sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used in the fabrication of OTFTs and OFETs due to its high charge mobility and stability.
Photovoltaics: Employed in organic photovoltaic (OPV) cells as an active layer material.
Sensors: Utilized in the development of optical sensors and radio-frequency tags.
Light-Emitting Diodes: Applied in organic light-emitting diodes (OLEDs) for display technologies.
Wirkmechanismus
The mechanism of action of 2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic devices involves its ability to transport charge carriers efficiently. The dodecyl side chains enhance the solubility and processability of the compound, allowing for the formation of high-quality thin films. The conjugated core structure facilitates the delocalization of π-electrons, which is essential for high charge mobility . In OTFTs and OFETs, the compound acts as a p-type semiconductor, allowing for the efficient transport of holes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diphenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene: Similar core structure but with phenyl side groups instead of dodecyl chains.
Benzo[b]thieno[2,3-d]thiophene Derivatives: Various derivatives with different alkyl or aryl side chains.
Dithieno[3,2-b2’,3’-d]thiophene: A related compound with a similar conjugated core structure.
Uniqueness
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its combination of high charge mobility, stability, and solubility. The presence of dodecyl side chains distinguishes it from other similar compounds, providing enhanced processability and making it particularly suitable for solution-processable electronic devices .
Eigenschaften
Molekularformel |
C38H56S2 |
|---|---|
Molekulargewicht |
577.0 g/mol |
IUPAC-Name |
2,7-didodecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C38H56S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33-35(29-31)39-38-34-28-26-32(30-36(34)40-37(33)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI-Schlüssel |
PCDIXQTYQGHIML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



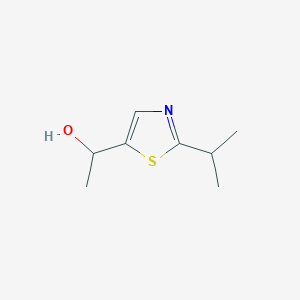
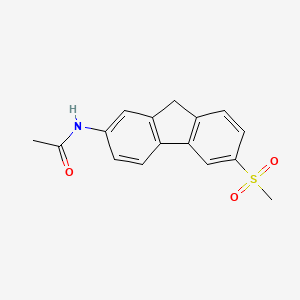

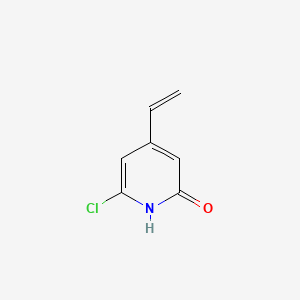
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)
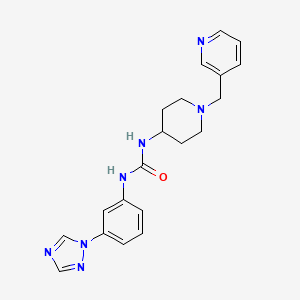
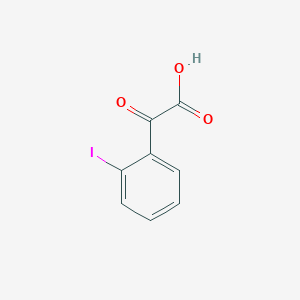
![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)


![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)


